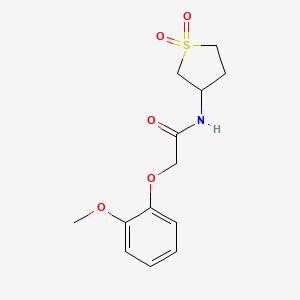
N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide involves complex chemical reactions, often starting with basic aromatic compounds and proceeding through various steps involving acetylation, amidation, and other key organic transformations. For instance, a study on the synthesis of similar acetamide derivatives highlights the use of palladium on carbon (Pd/C) catalyst for hydrogenation processes, showing high activity, selectivity, and stability (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, can be elucidated using techniques such as X-ray diffraction. These analyses reveal the spatial arrangement of atoms within the molecule and are crucial for understanding the compound's chemical behavior and interactions. For example, X-ray structure analysis has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide and its analogs include hydrolysis, oxidation, and reactions with other organic compounds to form new derivatives with potential pharmacological activities. These reactions are influenced by the compound's functional groups, such as the acetamide and methoxy groups, which play a significant role in its reactivity and interaction with other molecules. The study on novel cooling compounds provides insights into oxidative metabolism and hydrolysis reactions (Karanewsky et al., 2015).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their characterization and application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. For instance, the crystalline structure and physical form of related compounds have been extensively studied using techniques like X-ray diffraction and NMR spectroscopy, providing valuable information for their practical use (G. Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-2-(2-methoxyphenoxy)acetamide, such as acidity, basicity, and reactivity towards various chemical agents, are central to its applications in synthesis and drug development. These properties are influenced by the compound's functional groups and overall molecular structure. Research on related compounds has explored their reactivity and interaction with different chemical reagents, shedding light on their potential uses and mechanisms of action (Anna Pratima G. Nikaljea et al., 2012).
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-4-2-3-5-12(11)19-8-13(15)14-10-6-7-20(16,17)9-10/h2-5,10H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPOPMOURKXIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(2-pyrimidinyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5170562.png)
![7-benzoyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5170574.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(3,3,5,5-tetramethylcyclohexyl)benzamide](/img/structure/B5170591.png)
![6-({[3-(ethoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5170599.png)

![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-1-naphthalenamine dihydrochloride](/img/structure/B5170609.png)
![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5170610.png)
![2-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5170623.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![2-{4-[3-(benzyloxy)-4-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B5170665.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)